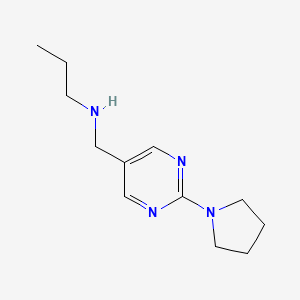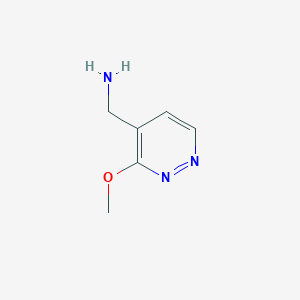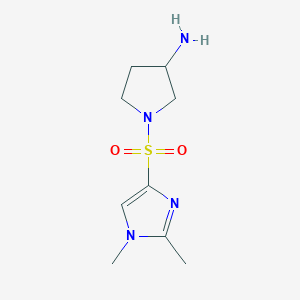![molecular formula C11H12N2O3 B11813819 2-(tert-Butyl)-6-nitrobenzo[d]oxazole](/img/structure/B11813819.png)
2-(tert-Butyl)-6-nitrobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)-6-nitrobenzo[d]oxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-6-nitrobenzo[d]oxazole typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones. One common method includes the reaction of 2-aminophenol with tert-butyl nitrite and a nitro-substituted benzaldehyde under basic conditions. The reaction is usually carried out in solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with potassium carbonate (K2CO3) as a base and tert-butyl hydroperoxide (TBHP) as an oxidant .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal catalysts or nanocatalysts are used to enhance the efficiency of the reaction. The use of ionic liquid catalysts has also been explored to achieve greener synthesis pathways .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-6-nitrobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and TBHP.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution.
Cyclization: Catalysts like copper(I) chloride (CuCl) and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed
Reduction: 2-(tert-Butyl)-6-aminobenzo[d]oxazole
Substitution: Various tert-butyl-substituted benzoxazole derivatives
Cyclization: Polycyclic benzoxazole derivatives
Scientific Research Applications
2-(tert-Butyl)-6-nitrobenzo[d]oxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-6-nitrobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound can inhibit enzymes or disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzoxazoles: These compounds have similar structural features but different substituents on the benzoxazole ring.
2-Arylbenzothiazoles: These compounds have a sulfur atom instead of an oxygen atom in the heterocyclic ring.
2-Substituted Benzoxazoles: Various derivatives with different substituents at the 2-position of the benzoxazole ring.
Uniqueness
The combination of these functional groups provides a distinct set of properties that differentiate it from other benzoxazole derivatives .
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-tert-butyl-6-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C11H12N2O3/c1-11(2,3)10-12-8-5-4-7(13(14)15)6-9(8)16-10/h4-6H,1-3H3 |
InChI Key |
RPICUSMTUODABD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[b]thiophene, 4,5-dimethoxy-](/img/structure/B11813744.png)







![7-Amino-3-cyclobutyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B11813775.png)


![N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine](/img/structure/B11813786.png)

